2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS No.: 78364-19-9
Cat. No.: VC2332319
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78364-19-9 |
|---|---|
| Molecular Formula | C16H10ClNO3 |
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) |
| Standard InChI Key | MSLLYIWIWOXVLZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C(=O)O |
Introduction
Chemical Structure and Properties
2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is characterized by a bicyclic isoquinoline core structure with specific functional group attachments. Its molecular structure consists of an isoquinoline backbone with a 4-chlorophenyl group at the 2-position and a carboxylic acid group at the 4-position.
Basic Chemical Data
| Parameter | Value |
|---|---|
| CAS Number | 78364-19-9 |
| Molecular Formula | C₁₆H₁₀ClNO₃ |
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid |
| Physical Appearance | Solid compound |
The compound contains several key structural features that contribute to its chemical and biological properties:
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A bicyclic isoquinoline core structure
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A 4-chlorophenyl substituent at the 2-position
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A carbonyl group at the 1-position
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A carboxylic acid group at the 4-position
The presence of these functional groups enables various chemical interactions, including hydrogen bonding through the carboxylic acid group and potential π-π interactions via the aromatic rings, which may influence its binding to biological targets.
Synthesis and Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions requiring precise control of reaction conditions and careful selection of reagents.
General Synthetic Routes
One established method for preparing isoquinolone-4-carboxylic acids involves a copper-catalyzed cascade reaction using an Ugi postcyclization strategy. This approach utilizes ammonia and 2-halobenzoic acids as key starting materials . The synthetic process typically follows these general steps:
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Condensation of appropriate starting materials
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Formation of the isoquinoline core structure
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Introduction of functional groups
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Oxidation and carboxylation steps to produce the final compound
Advanced Synthetic Procedures
Recent research has demonstrated more efficient synthetic routes involving:
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A Cu-catalyzed cascade reaction design involving the Ugi postcyclization strategy
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Reaction of ammonia with 2-halobenzoic acids under controlled conditions
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ortho-directed Ullmann-type C–C coupling to form intermediates
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Intramolecular condensation to generate the isoquinolone scaffold
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A final intramolecular S₂ reaction to yield the carboxylic acid product
The synthesis typically proceeds through intermediate compounds that can be isolated and characterized using spectroscopic methods such as NMR spectroscopy, allowing for confirmation of structural features before proceeding to subsequent steps.
Biological and Pharmacological Activities
Isoquinoline derivatives, including 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, exhibit a diverse range of biological activities that make them interesting candidates for pharmaceutical development.
General Pharmacological Profile
Compounds in the isoquinoline class demonstrate several noteworthy activities:
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Analgesic properties
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Anti-inflammatory effects
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Antimicrobial activities
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Potential anticancer properties
The specific pharmacological profile of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is influenced by its unique structural features, particularly the presence of the chlorophenyl group and the carboxylic acid functionality, which may enhance binding to biological targets.
Structure-Activity Relationships
Research on isoquinoline derivatives has established important structure-activity relationships (SARs) that help predict biological activities based on structural modifications:
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The position of substituents (such as the chloro group) significantly affects activity
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The presence of the carboxylic acid group at the 4-position can enhance binding to protein targets
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The aromatic chlorophenyl group contributes to lipophilicity and membrane permeability
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The 1-oxo functionality may participate in hydrogen bonding interactions with receptor sites
These structure-activity relationships provide valuable insights for designing more potent and selective analogs with enhanced therapeutic potential.
Research Applications
The compound 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and related isoquinoline derivatives have been the subject of extensive research across multiple therapeutic areas.
Pharmaceutical Research
In pharmaceutical research, this compound and related derivatives are being investigated for:
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Development of analgesic and anti-inflammatory agents
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Creation of novel antimicrobial compounds
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Design of anticancer therapeutics targeting specific cellular pathways
Isoquinoline derivatives have shown promise in modulating signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphodiesterases, which influence various physiological processes.
Anticancer Applications
Recent studies have focused on the anticancer potential of isoquinoline derivatives:
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Some analogs can be converted into indenoisoquinoline scaffolds that act as inhibitors of topoisomerase I, a crucial enzyme in DNA replication
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Derivatives like 5,8-dihydroisoquinoline-4-carboxylates have demonstrated anti-tumor efficacy against specific cancer cell lines
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Compound modifications, particularly at specific positions of the isoquinoline core, can enhance selectivity for cancer cells while minimizing toxicity to normal cells
One study reported a compound (identified as "6a") with a ribofuranosidyl ring attached to the quinone ring, which exhibited a half-maximal inhibitory concentration value of 37.85 μM against H1299 cancer cells .
Chemical Transformations and Derivatives
The structural features of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid allow for various chemical transformations to produce derivatives with potentially enhanced biological activities.
Functional Group Modifications
Key chemical transformations include:
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Conversion of the carboxylic acid to acid chlorides using reagents like oxalyl chloride
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Friedel-Crafts cyclization to form more complex polycyclic structures
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Formation of tetracyclic scaffolds with potential as topoisomerase I inhibitors
For example, treatment with oxalyl chloride followed by Friedel-Crafts cyclization can convert certain isoquinolone derivatives into indenoisoquinoline structures with enhanced biological activity .
Structural Analogs
Several structural analogs of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have been synthesized and studied:
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2-(3-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (positional isomer)
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3-(4-Chlorophenyl)-2-cyclohexyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (more complex analog)
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Derivatives with additional methyl groups or other substituents
For example, the compound 2-(1-((4-Fluorophenethyl)amino)-1-oxopropan-2-yl)-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has been synthesized and characterized by NMR spectroscopy, showing unique spectral properties that confirm its structure .
Analytical Characterization
The structural confirmation and purity assessment of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involve various analytical techniques.
Spectroscopic Analysis
Common spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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UV-visible spectroscopy
NMR analysis provides critical information about the arrangement of hydrogen and carbon atoms in the molecule, while mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of the compound's structure.
Chromatographic Methods
Purity assessment and isolation often involve:
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High-Performance Liquid Chromatography (HPLC)
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Column chromatography for purification
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Thin-Layer Chromatography (TLC) for reaction monitoring
For instance, some related isoquinoline derivatives have been purified using column chromatography with specific solvent systems such as petroleum ether:ethyl acetate in various ratios (e.g., 3:2) .
Future Research Directions
The continuing interest in 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and related isoquinoline derivatives points to several promising research directions.
Therapeutic Development
Future research may focus on:
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Further exploration of structure-activity relationships to optimize biological activity
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Development of more selective compounds targeting specific diseases
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Investigation of synergistic effects when combined with existing therapies
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Design of prodrugs to improve pharmacokinetic properties and reduce side effects
Synthetic Methodology Advancements
Improvements in synthetic approaches may include:
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Development of more efficient and environmentally friendly synthesis routes
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Application of automated nanosynthesis techniques to streamline production
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Exploration of biocatalytic methods for stereoselective synthesis
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Green chemistry approaches to reduce waste and energy consumption
These advancements would facilitate the more efficient production of 2-(4-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid and related compounds for research and potential therapeutic applications.
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